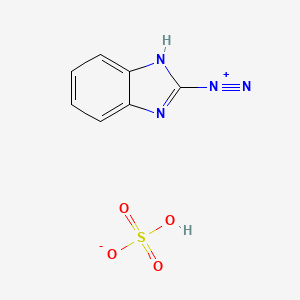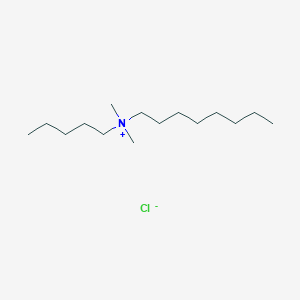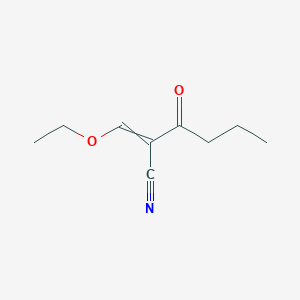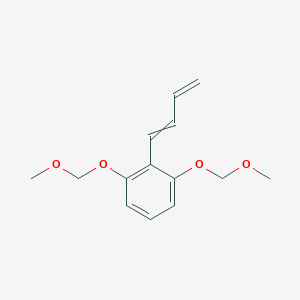
1H-Benzimidazole-2-diazonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-diazonium hydrogen sulfate is a diazonium salt derived from benzimidazole. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The diazonium group attached to the benzimidazole ring makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium hydrogen sulfate can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves treating 1H-benzimidazole-2-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The reaction typically proceeds as follows:
- Dissolve 1H-benzimidazole-2-amine in an acidic solution.
- Add sodium nitrite slowly while maintaining the temperature below 5°C.
- The diazonium salt forms and can be isolated by precipitation with hydrogen sulfate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent temperature and reagent addition rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-2-diazonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed:
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Azo Compounds: Azo dyes with vibrant colors.
Amines: The corresponding amine from reduction reactions.
Applications De Recherche Scientifique
1H-Benzimidazole-2-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-benzimidazole-2-diazonium hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. In biological systems, the compound’s reactivity may result in interactions with proteins, nucleic acids, or other biomolecules, potentially leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound, lacking the diazonium group, is less reactive but still valuable in medicinal chemistry.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positions, offering varied reactivity and applications.
1H- and 2H-Benzotriazoles: Another class of benzazoles with distinct chemical properties and uses.
Uniqueness: 1H-Benzimidazole-2-diazonium hydrogen sulfate stands out due to its diazonium group, which imparts unique reactivity, making it a versatile intermediate for synthesizing a wide range of compounds. Its ability to undergo various substitution and coupling reactions distinguishes it from other benzimidazole derivatives .
Propriétés
Numéro CAS |
164357-21-5 |
|---|---|
Formule moléculaire |
C7H6N4O4S |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
1H-benzimidazole-2-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H5N4.H2O4S/c8-11-7-9-5-3-1-2-4-6(5)10-7;1-5(2,3)4/h1-4H,(H,9,10);(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
INEDUJKHARVDLK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)[N+]#N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)


![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)





![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)

